1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine
Description
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Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-14-5-7-18(8-6-14)27-13-19(24)23-17(4)20(16(3)21-23)28(25,26)22-11-9-15(2)10-12-22/h5-8,15H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHEGAJYJODQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)COC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({3,5-dimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazol-4-yl}sulfonyl)-4-methylpiperidine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, a pyrazole moiety, and a sulfonyl group, which are pivotal in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may facilitate binding to target enzymes, inhibiting their activity.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis.
Biological Activity
Research indicates that the compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer. It appears to disrupt cell cycle progression at the G2/M phase, leading to increased cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Apoptosis induction |
| PC3 (prostate cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Model | Dose (mg/kg) | Effect on Cytokines |
|---|---|---|
| Carrageenan-induced paw edema | 10 | Reduced TNF-alpha by 50% |
| LPS-induced inflammation | 20 | Decreased IL-6 levels significantly |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Therapy : A study conducted on mice bearing xenografts of breast cancer showed significant tumor reduction when treated with the compound at a dose of 20 mg/kg over four weeks. Tumor volume decreased by approximately 40% compared to control groups.
- Case Study on Inflammatory Diseases : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and improved mobility scores after two weeks of treatment at a dose of 15 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
